molecular formula C11H17NO4 B8703374 Ethyl 3-(cyclopropanecarboxamido)-4-oxopentanoate

Ethyl 3-(cyclopropanecarboxamido)-4-oxopentanoate

Cat. No. B8703374
M. Wt: 227.26 g/mol
InChI Key: PKSFTZQUOSRWTL-UHFFFAOYSA-N
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Patent
US09163021B2

Procedure details

DMAP (5 g, 0.041 mol) and acetic anhydride (306 g, 3 mol) were added to a suspension of 2-[(cyclopropylcarbonyl)amino]-4-ethoxy-4-oxobutanoic acid (Preparation 85, 229 g, 1 mol) in freshly-distilled pyridine (1.5 L). The reaction was heated at 90° C. for 2 hours before concentrating in vacuo at 60° C., azeotroping with toluene. The residue was purified by silica gel column chromatography eluting with 2% methanol in chloroform to afford the title compound (70%) that was taken directly on to the next step.
Quantity
306 g
Type
reactant
Reaction Step One
Name
2-[(cyclopropylcarbonyl)amino]-4-ethoxy-4-oxobutanoic acid
Quantity
229 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[C:1](OC(=O)C)(=O)C.[CH:8]1([C:11]([NH:13][CH:14]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[C:15]([OH:17])=O)=[O:12])[CH2:10][CH2:9]1>CN(C1C=CN=CC=1)C.N1C=CC=CC=1>[CH:8]1([C:11]([NH:13][CH:14]([C:15](=[O:17])[CH3:1])[CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])=[O:12])[CH2:9][CH2:10]1

Inputs

Step One
Name
Quantity
306 g
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
2-[(cyclopropylcarbonyl)amino]-4-ethoxy-4-oxobutanoic acid
Quantity
229 g
Type
reactant
Smiles
C1(CC1)C(=O)NC(C(=O)O)CC(=O)OCC
Name
Quantity
5 g
Type
catalyst
Smiles
CN(C)C=1C=CN=CC1
Name
Quantity
1.5 L
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before concentrating in vacuo at 60° C.
CUSTOM
Type
CUSTOM
Details
azeotroping with toluene
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with 2% methanol in chloroform

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C(=O)NC(CC(=O)OCC)C(C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.